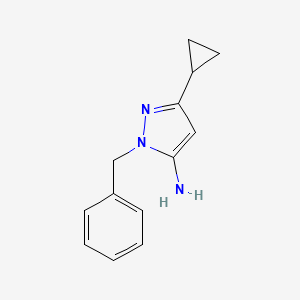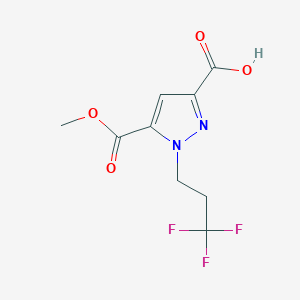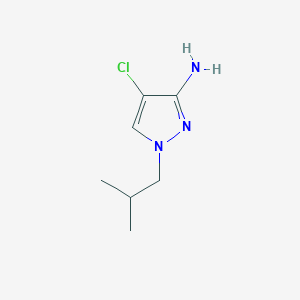![molecular formula C28H25N3O6 B10908357 4-[(4Z)-4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10908357.png)
4-[(4Z)-4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-((Z)-1-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its intricate structure, which includes a benzylamino group, a methoxyphenyl group, and a pyrazolylbenzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-((Z)-1-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves multiple steps, starting from readily available starting materialsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-((Z)-1-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
4-[4-((Z)-1-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 4-[4-((Z)-1-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one: Another compound with a benzylamino group and potential biological activities.
Benzonitrile derivatives: Compounds with similar structural features and applications in various fields.
Uniqueness
4-[4-((Z)-1-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C28H25N3O6 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
4-[(4Z)-4-[[4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H25N3O6/c1-18-23(27(33)31(30-18)22-11-9-21(10-12-22)28(34)35)14-20-8-13-24(25(15-20)36-2)37-17-26(32)29-16-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,29,32)(H,34,35)/b23-14- |
InChI Key |
UINWRRHZNZVSDE-UCQKPKSFSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=C3)OC)C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=C3)OC)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate](/img/structure/B10908281.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10908283.png)
![2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B10908290.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine](/img/structure/B10908291.png)

![1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B10908294.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B10908301.png)
![Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10908310.png)
![3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B10908314.png)
![2-amino-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B10908315.png)

![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908318.png)
![N'~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-iodo-2-methylanilino)propanohydrazide](/img/structure/B10908337.png)
